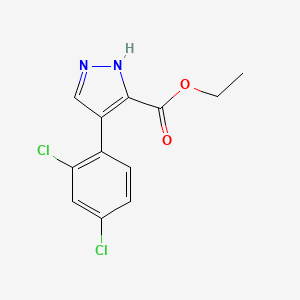
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide is an organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-7-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role in modulating biological pathways.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through its binding to protein kinase Cδ (PKCδ), leading to the inhibition of downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide can be compared with other benzopyran derivatives such as:
2,2-Dimethylchromene: Known for its antioxidant properties.
7-Methoxycoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Auraptene: A coumarin derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
79014-11-2 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
N-(2,2-dimethylchromen-7-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-5-4-10-6-7-13(2,3)16-12(10)8-11/h4-8H,1-3H3,(H,14,15) |
InChI-Schlüssel |
QNYIOCDNXGPDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(O2)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(But-3-en-1-yl)oxy]-2-chloro-4-(trifluoromethoxy)benzene](/img/structure/B8679572.png)











